Apramycin - 37321-09-8

Apramycin

Catalog Number: EVT-301050
CAS Number: 37321-09-8
Molecular Formula: C21H41N5O11
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apramycin is a unique aminoglycoside antibiotic belonging to the aminocyclitol subclass. [, ] It is produced by the bacterium Streptoalloteichus tenebrarius. [, ] Apramycin is characterized by its unusual structure, containing a monosubstituted 2-deoxystreptamine ring and a bicyclic octose moiety. [, ] This atypical structure contributes to its activity against a broad range of Gram-negative bacteria, including multidrug-resistant pathogens. [, , ]

Synthesis Analysis

The complete biosynthetic pathway of apramycin has been elucidated in recent years. [] Key steps include the formation of the unique octose moiety and the deoxygenation at the C3 position. Enzymes like AprD4 (a radical S-adenosyl-l-methionine enzyme) and AprD3 (an NADPH-dependent reductase) are crucial in these processes. [] Chemical synthesis of apramycin and its analogs has also been achieved, allowing for the exploration of structure-activity relationships and the development of improved derivatives. []

Molecular Structure Analysis

Apramycin exerts its antibacterial activity by binding to the bacterial ribosome, specifically the decoding A site on the 16S rRNA. [, , ] This binding leads to two main effects: (1) blockage of ribosome translocation from the A site to the P site, and (2) interference with the fidelity of translation. [] These mechanisms ultimately result in the inhibition of protein synthesis and bacterial cell death. [, ]

Mechanism of Action

Although apramycin exhibits activity against many multidrug-resistant bacteria, resistance mechanisms have been identified. The most common resistance determinant is the aminoglycoside acetyltransferase (3)-IV (AAC(3)-IV) enzyme, which acetylates apramycin and reduces its binding affinity to the ribosome. [, , , ] The gene encoding this enzyme, aac(3)-IV, has been found in various bacterial species, including Escherichia coli and Salmonella spp. [, , , , ] Other aminoglycoside-modifying enzymes and ribosomal RNA methyltransferases do not confer resistance to apramycin due to its unique structure. [, , ]

Physical and Chemical Properties Analysis

Apramycin is a highly polar drug with limited tissue penetration. [] It exhibits low plasma protein binding (approximately 25%). [] Its absorption after intramuscular administration is rapid, with absolute bioavailability ranging from 60% to 100%. [, ]

Applications

Apramycin has been extensively studied for its antibacterial activity and potential use in combating multidrug-resistant pathogens. [, , ]

  • In vitro studies: Apramycin has demonstrated potent activity against a wide range of Gram-negative bacteria, including clinically relevant species like Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Salmonella spp. [, , , ] Notably, it exhibits activity against strains resistant to other aminoglycosides, including those harboring 16S rRNA methyltransferases. [, , ]
  • In vivo studies: Animal models have been used to assess apramycin's efficacy in treating bacterial infections. Studies have shown its effectiveness in treating Salmonella infections in rabbits, [] Aeromonas hydrophila infections in shrimp, [] and bloodstream infections caused by carbapenem-resistant Enterobacterales in mice. []
  • Environmental studies: Research has explored apramycin's impact on soil microbial communities. Studies have revealed its effects on soil respiration and bacterial growth rates, suggesting potential ecological implications of its use. []
  • Combination therapies: Apramycin has been investigated in combination with other antibiotics to enhance its efficacy and potentially overcome resistance. Studies have shown synergistic effects when combined with colistin, meropenem, minocycline, and sulbactam against multidrug-resistant Acinetobacter baumannii. []
Future Directions
  • Optimization of apramycin derivatives: Developing apramycin analogs with enhanced potency, improved pharmacokinetic properties, and reduced susceptibility to the AAC(3)-IV resistance determinant. []
  • Clinical trials: Evaluating the efficacy and safety of apramycin in human clinical trials for the treatment of multidrug-resistant bacterial infections. []
  • Understanding resistance mechanisms: Further investigating the prevalence and molecular basis of apramycin resistance, particularly the AAC(3)-IV enzyme, to guide the development of strategies to mitigate resistance development. []
  • Combination therapy optimization: Exploring optimal combinations of apramycin with other antibiotics to enhance its efficacy and potentially overcome resistance. []
  • Environmental impact assessment: Examining the long-term ecological impact of apramycin use in veterinary and agricultural settings. []

Paromamine

  • Compound Description: Paromamine is a pseudodisaccharide intermediate in apramycin biosynthesis. It serves as a substrate for the radical S-adenosyl-l-methionine (SAM) enzyme AprD4, which catalyzes its dehydration as part of the apramycin biosynthesis pathway. [ [] ]
  • Relevance: Paromamine is a key precursor to apramycin, sharing its 2-deoxystreptamine core structure. The C3' deoxygenation of paromamine by the AprD4/AprD3 enzyme system is a crucial step in differentiating the biosynthetic pathways of apramycin and its analogue, oxyapramycin. [ [] ]

Lividamine

  • Compound Description: Lividamine is a C3' deoxygenated derivative of paromamine. It is generated from the dehydrated product of the AprD4-catalyzed reaction via reduction by the NADPH-dependent reductase AprD3. [ [] ]
  • Relevance: Lividamine represents a key intermediate in the biosynthesis of apramycin, formed through the C3 deoxygenation pathway. Its formation distinguishes the apramycin biosynthetic pathway from those of other aminoglycosides. [ [] ]

Oxyapramycin

  • Compound Description: Oxyapramycin is an analogue of apramycin that possesses a hydroxyl group at the C3 position of its octose moiety. [ [] ]
  • Relevance: Unlike paromamine, oxyapramycin is not a substrate for the AprD4/AprD3 enzyme system, indicating its divergence from the apramycin biosynthetic pathway at an early stage. This suggests the existence of parallel pathways for the biosynthesis of apramycin and oxyapramycin. [ [] ]

Demethyl-apramycin

  • Compound Description: Demethyl-apramycin is a novel aminoglycoside antibiotic identified as an impurity in apramycin production. It is produced by the Streptoalloteichus tenebrarius strain where the aprI gene, encoding a HemK family methyltransferase, is disrupted. [ [, ] ]
  • Relevance: Demethyl-apramycin serves as the direct precursor to apramycin in the biosynthetic pathway. The AprI enzyme catalyzes the final 7’-N-methylation step converting demethyl-apramycin to apramycin. [ [, ] ]

Demethyl-aprosamine

  • Compound Description: Demethyl-aprosamine is a precursor molecule in the apramycin biosynthetic pathway. It lacks the 7’-N-methyl group present in aprosamine. [ [, ] ]
  • Relevance: This compound is the direct precursor to aprosamine and highlights the specific action of the AprI methyltransferase in the apramycin biosynthetic pathway. AprI catalyzes the transfer of a methyl group to the 7’-N position of demethyl-aprosamine, yielding aprosamine. [ [, ] ]

Aprosamine

  • Compound Description: Aprosamine is an intermediate in the apramycin biosynthetic pathway and a direct product of the AprI methyltransferase. It is formed by the 7’-N-methylation of demethyl-aprosamine. [ [, ] ]
  • Relevance: Aprosamine is a crucial intermediate in the apramycin biosynthetic pathway, showcasing the importance of the AprI methyltransferase in forming the final apramycin molecule. [ [, ] ]

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic commonly used in human medicine. It exhibits broad-spectrum activity against Gram-negative bacteria. [ [, , , , ] ]
  • Relevance: Gentamicin shares structural similarities with apramycin and serves as a comparative aminoglycoside in several studies evaluating apramycin's activity and resistance mechanisms. Notably, the aac(3)-IV gene, responsible for apramycin resistance, also confers resistance to gentamicin, raising concerns about cross-resistance between these antibiotics. [ [, , , , ] ]

Tobramycin

  • Compound Description: Tobramycin is an aminoglycoside antibiotic structurally similar to gentamicin, often used in treating Gram-negative bacterial infections. [ [, , ] ]
  • Relevance: Tobramycin is often used as a comparative agent when assessing apramycin's activity and resistance profile. Similar to gentamicin, the aac(3)-IV gene can confer resistance to tobramycin alongside apramycin, highlighting the potential for cross-resistance between these aminoglycosides. [ [, , ] ]

Kanamycin

  • Compound Description: Kanamycin is an aminoglycoside antibiotic known for its broad-spectrum activity against Gram-negative bacteria. [ [] ]
  • Relevance: Kanamycin serves as a comparative antibiotic in studies assessing the resistance profile of apramycin. It highlights the potential for cross-resistance between different aminoglycoside classes. [ [] ]

Amikacin

  • Compound Description: Amikacin is a semi-synthetic aminoglycoside antibiotic with a broader spectrum of activity compared to other aminoglycosides. It is considered a crucial drug for treating serious Gram-negative bacterial infections. [ [, , , ] ]
  • Relevance: Amikacin is often used as a comparative aminoglycoside in studies assessing the activity and resistance profile of apramycin, particularly against multidrug-resistant bacteria. It helps illustrate the potential for cross-resistance and the need for new antibiotics like apramycin to combat resistant strains. [ [, , , ] ]

Spectinomycin

  • Compound Description: Spectinomycin is an aminocyclitol antibiotic structurally distinct from apramycin but sharing a similar mechanism of action. It is primarily used in treating gonorrhea. [ [] ]
  • Relevance: Spectinomycin serves as a comparative aminocyclitol in studies evaluating apramycin's activity against Neisseria gonorrhoeae. Despite their structural differences, apramycin displays similar bactericidal activity compared to spectinomycin, suggesting its potential as an alternative treatment option. [ [] ]

Paromomycin

  • Compound Description: Paromomycin is an aminoglycoside antibiotic that binds to the bacterial ribosome's A site, inhibiting protein synthesis. [ [, ] ]
  • Relevance: Paromomycin is structurally similar to apramycin and is often used as a reference compound in studies investigating the binding modes and mechanisms of action of aminoglycosides. Their interaction with the A site of the ribosome provides insights into their antibacterial activities and potential toxicities. [ [, ] ]

6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)apramycin

  • Compound Description: This compound is a synthetic derivative of apramycin modified at the 6-position with a 3-amino-3-deoxy-α-D-glucopyranosyl moiety. [ [] ]
  • Relevance: This apramycin derivative was synthesized to investigate the structure-activity relationship of apramycin and enhance its antibacterial activity. It exhibits improved activity against a wider range of Gram-positive and Gram-negative bacteria, including those producing aminoglycoside-modifying enzymes, compared to apramycin. [ [] ]

5-O-(β-D-Ribofuranosyl)apramycin

  • Compound Description: This compound is a synthetic derivative of apramycin modified at the 5-position with a β-D-ribofuranosyl moiety. [ [] ]
  • Relevance: This apramycin derivative was synthesized to explore the structure-activity relationship of apramycin. Although less active than the 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)apramycin derivative, it still displays notable antibacterial activity, highlighting the potential for modifications at the 5-position to enhance apramycin's efficacy. [ [] ]

Carbadox

  • Compound Description: Carbadox is a synthetic antimicrobial agent primarily used in veterinary medicine for growth promotion and controlling swine dysentery. [ [] ]
  • Relevance: Although structurally unrelated to apramycin, carbadox is often studied in conjunction with apramycin to assess the combined impact of these antibiotics on antimicrobial resistance in swine. Understanding the influence of co-administration is crucial for responsible antibiotic stewardship in animal husbandry. [ [] ]

Neomycin

  • Compound Description: Neomycin is an aminoglycoside antibiotic commonly used topically for skin infections and orally for bowel decontamination. It is not typically used systemically due to its toxicity profile. [ [] ]
  • Relevance: Neomycin serves as a comparator aminoglycoside in studies evaluating the in vitro activity of apramycin against multidrug-resistant Enterobacteriaceae. Notably, both apramycin and neomycin show good activity against CRE strains, highlighting their potential as alternative treatment options. [ [] ]

Properties

CAS Number

37321-09-8

Product Name

Apramycin

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C21H41N5O11

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1

InChI Key

XZNUGFQTQHRASN-XQENGBIVSA-N

SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Synonyms

apramycin
apramycin sulfate

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.